1-(1-Methyl-1H-pyrazol-4-yl)urea is an organic compound that belongs to the class of pyrazol-4-yl ureas, characterized by the presence of a pyrazole ring substituted at the 1-position with a methyl group and a urea moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and urea. Its structural characteristics and synthetic pathways have been explored in multiple studies, highlighting its relevance in drug discovery and development.
1-(1-Methyl-1H-pyrazol-4-yl)urea is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)urea typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives with urea under specific conditions. Common methods include:
The synthesis often requires careful control of temperature and reaction time to optimize yields. For instance, refluxing the reactants in a suitable solvent can facilitate the formation of the desired product while minimizing side reactions. Purification techniques such as recrystallization or column chromatography are employed to isolate the final compound, ensuring high purity levels for subsequent analyses.
The molecular structure of 1-(1-methyl-1H-pyrazol-4-yl)urea features a five-membered pyrazole ring fused with a urea functional group. The chemical formula is C6H8N4O, and it has a molecular weight of approximately 168.16 g/mol.
The compound's structural data can be analyzed using various spectroscopic techniques:
For example, significant peaks in the infrared spectrum correspond to N-H stretching vibrations and C=O stretching from the urea moiety.
1-(1-Methyl-1H-pyrazol-4-yl)urea can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the methyl group on the pyrazole ring, which enhances nucleophilicity at certain positions.
The mechanism of action for compounds like 1-(1-methyl-1H-pyrazol-4-yl)urea often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on its application but generally include:
Studies have shown that derivatives of pyrazole exhibit varying degrees of biological activity, including anti-inflammatory and anticancer effects. The exact mechanism often requires further investigation through biochemical assays.
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these compounds may exhibit significant thermal stability, making them suitable for various applications.
1-(1-Methyl-1H-pyrazol-4-yl)urea has potential applications in several fields:
Research continues to explore its efficacy and safety profiles, aiming to harness its properties for therapeutic uses effectively.
The pyrazole nucleus has been recognized as a privileged scaffold in medicinal chemistry for over five decades, with its journey beginning with simple anti-inflammatory agents and evolving into sophisticated targeted therapies. Early pyrazole-based drugs like antipyrine (analgesic, 1880s) demonstrated the scaffold’s bioavailability but lacked target specificity. The 1990s marked a transformative era with the development of Celecoxib, a selective COX-2 inhibitor approved in 1998. Its design exploited the pyrazole ring’s ability to occupy hydrophobic enzyme pockets while the sulfonamide group enhanced selectivity, reducing gastrointestinal toxicity associated with non-selective NSAIDs [1] [5].
The 2010s witnessed a surge in kinase inhibitors featuring pyrazole cores. Crizotinib (FDA-approved 2011) targets anaplastic lymphoma kinase (ALK) and ROS1 kinases in non-small cell lung cancer. Its pyrazole moiety forms critical hinge-binding interactions with kinases, while the 2-amino-pyridine group enables solvent-front hydrogen bonding. Subsequent generations, like Erdafitinib (FGFR inhibitor, 2019), incorporated 1-methyl-1H-pyrazol-4-yl groups to optimize metabolic stability and target residence time [5]. The structural evolution highlights three key phases:
Table 1: Evolution of Pyrazole-Based Therapeutics
Generation | Example Drug | Target/Indication | Structural Innovation |
---|---|---|---|
First (Pre-2000) | Antipyrine | Cyclooxygenase (pain/inflammation) | Unsubstituted pyrazole |
Second (2000–2010) | Celecoxib | COX-2 (arthritis) | 1,5-Diaryl pyrazole with sulfonamide |
Third (2011–Present) | Crizotinib | ALK/ROS1 (lung cancer) | 1-Methyl-3-phenylpyrazole with aminopyridine |
Emerging | Pyrazolyl-urea hybrids | Kinases (e.g., JNK3), NAMPT | 4-Urea substitution with methylpyrazole |
Urea functionalities (–NH–C(=O)–NH–) serve as versatile molecular connectors in pyrazole hybrids due to their dual hydrogen-bonding capacity and conformational flexibility. Unlike amide bonds, the urea’s tetrahedral geometry enables simultaneous donation and acceptance of hydrogen bonds, mimicking peptide backbones in target proteins. In JNK3 kinase inhibitors, urea-linked pyrazoles achieve sub-micromolar IC₅₀ values (e.g., 97.4 nM for compound 1f [4]) by forming hydrogen bonds with:
Solubility modulation is another critical role. The urea group in 1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea enhances aqueous solubility (predicted LogP 2.8) due to strong intermolecular hydrogen bonding with water molecules, addressing a common limitation of aromatic scaffolds [2]. Furthermore, urea linkers enable proteolytic resistance compared to peptides, extending half-life in vivo. In NAMPT activators, pyrazolyl-ureas like compound 21 stabilize interactions with the enzyme’s phosphoribosyl transferase domain through urea-mediated anchoring to Asp219 [3].
Table 2: Urea Contributions to Pyrazole-Based Drug Design
Function | Mechanism | Example Compound | Biological Outcome |
---|---|---|---|
Hydrogen-bonding | Dual H-bond donation/acceptance | JNK3 inhibitors [4] | Enhanced kinase binding affinity (IC₅₀ < 100 nM) |
Solubility enhancement | Hydrogen bonding with water | 1-(2,6-Difluorophenyl) pyrazolyl-urea [2] | LogP reduction by 1.5 units vs. non-urea analogs |
Conformational control | Restricted rotation of aryl groups | NAMPT activators [3] | Optimal positioning for catalytic site engagement |
Metabolic stability | Replacement of ester/amide bonds | Pyrazolyl-urea kinase inhibitors [1] | CYP450 inhibition reduced by >50% |
The 1H-pyrazole-4-yl position is pharmacologically privileged due to its dual electronic and steric effects on target binding. Substitutions at C4 directly influence:
The 1-methyl-1H-pyrazole-4-yl moiety specifically enhances kinase selectivity. In triazolopyridine-based NAMPT activators, replacing phenyl with 1-methyl-1H-pyrazol-5-yl (compound 21) reduced off-target CYP3A4 inhibition by 40% while maintaining EC₅₀ = 27 nM. This stems from:
Table 3: Impact of 1H-Pyrazole-4-yl Substituents on Drug Properties
Substituent | Target Protein | Key Interaction | Effect on Potency/Selectivity |
---|---|---|---|
1-Methyl-1H-pyrazol-4-yl | NAMPT [3] | Hydrophobic contact with Leu351 | 5× ↑ cellular potency vs. phenyl analog |
4-Trifluoromethyl | hCA II [1] | –CF₃ in hydrophobic subpocket | Kᵢ = 220 nM (20× ↓ vs. unsubstituted) |
4-Cyanopyrazolyl | JNK3 [4] | –C≡N dipole alignment with Gly76 | IC₅₀ 84 nM; >100× selectivity over p38 MAPK |
Unsubstituted | CB1 receptors [1] | Minimal steric hindrance | Binds CB1/CB2 equally (Kᵢ ≈ 10 nM) |
Concluding Remarks
The strategic fusion of pyrazole’s target versatility with urea’s bidirectional binding capability positions 1-(1-methyl-1H-pyrazol-4-yl)urea as a high-value scaffold. Its synthetic accessibility—often via Curtius rearrangements of pyrazole-4-carboxylic acids [3]—enables rapid exploration of substitutions to fine-tune potency, solubility, and metabolic stability. Future directions include exploiting C4’s vector for bifunctional degraders (PROTACs) and probing tautomer-locked analogs for GTPase targets.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3